Product packaging for Fentiazac sodium salt(Cat. No.:CAS No. 96593-16-7)

Fentiazac sodium salt

Cat. No.: B1672541
CAS No.: 96593-16-7
M. Wt: 351.8 g/mol
InChI Key: BGPAPLSVPJLNMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Classification within Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Fentiazac, a thiazole-based non-steroidal anti-inflammatory drug (NSAID), was first described in 1974. wikipedia.org It belongs to the acetic acid derivatives and related substances class of NSAIDs. nih.gov Like other drugs in this category, Fentiazac was developed for its potential to alleviate pain and inflammation in conditions such as joint and muscular pain. wikipedia.orgwikiwand.com Its classification as an NSAID stems from its mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of this drug class. wikipedia.orgmedtigo.comwikipedia.org This inhibitory action on COX enzymes leads to a reduction in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. ontosight.ainih.govmedtigo.com

Structural Significance of the Thiazole (B1198619) Moiety in Pharmaceutical Chemistry

The chemical structure of Fentiazac is distinguished by the presence of a thiazole ring. ontosight.ai The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a significant scaffold in medicinal chemistry due to its diverse biological activities. nih.govbohrium.comnih.gov This structural feature is found in a variety of pharmaceutical agents and contributes to their therapeutic effects. nih.govwisdomlib.orgkuey.net The thiazole ring's versatility allows for various chemical modifications, enabling the development of compounds with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govbohrium.comkuey.net In Fentiazac, the thiazole ring is a key component that contributes to its pharmacological activity, setting it apart from other NSAIDs that may contain different heterocyclic systems. ontosight.ai

Overview of Fentiazac's Preclinical Research Trajectory

The preclinical research on Fentiazac has been crucial in defining its pharmacological profile before any potential human studies. veeprho.comnuvisan.com This phase of research typically involves in vitro (laboratory) and in vivo (animal) studies to determine the compound's biological activity and safety. researchgate.netastrazeneca.com Preclinical investigations for Fentiazac have demonstrated its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. ontosight.aimedchemexpress.comtandfonline.comtargetmol.com Animal studies have been instrumental in showing that Fentiazac effectively reduces inflammation and pain in various experimental models. tandfonline.comtandfonline.comresearchgate.net These studies form the foundation of knowledge about the compound, providing essential data on its mechanism of action and therapeutic potential. veeprho.comnuvisan.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11ClNNaO2S B1672541 Fentiazac sodium salt CAS No. 96593-16-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96593-16-7

Molecular Formula

C17H11ClNNaO2S

Molecular Weight

351.8 g/mol

IUPAC Name

sodium;2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C17H12ClNO2S.Na/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12;/h1-9H,10H2,(H,20,21);/q;+1/p-1

InChI Key

BGPAPLSVPJLNMH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)[O-])C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)[O-])C3=CC=C(C=C3)Cl.[Na+]

Appearance

Solid powder

Other CAS No.

96593-16-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fentiazac sodium;  Fentiazac;  BR-700;  BR-700;  BR-700;  CH800;  CH-800;  CH 800;  NSC 282191;  WY-21,894;  WY21,894;  WY 21,894;  WY-21894;  WY21894;  WY 21894;  Norvedan;  Donorest;  Flogene

Origin of Product

United States

Mechanistic Investigations of Fentiazac S Action

Elucidation of Cyclooxygenase (COX) Isozyme Inhibition

Fentiazac is a non-selective inhibitor of both COX-1 and COX-2 enzymes. wikipedia.org These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govwikipedia.org

Differential Inhibition Profiles of COX-1 and COX-2

Interactive Data Table: COX Inhibition Profile of Selected NSAIDs

DrugIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Fentiazac Data not availableData not availableNon-selective
Celecoxib (B62257) >1000.04>2500
Meloxicam 2.10.239.1
Indomethacin 0.16.30.016
Ibuprofen 5.215.20.34
Diclofenac 0.50.0510

Note: This table includes data for other NSAIDs to provide context for Fentiazac's non-selective nature. The lack of specific IC50 values for Fentiazac highlights an area for further research.

Molecular Interactions with Cyclooxygenase Active Sites

The active sites of COX-1 and COX-2 are structurally similar but have key differences that can be exploited for selective inhibition. A significant distinction is the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2. ccjm.org This substitution creates a larger, more accessible side pocket in the COX-2 active site. ccjm.org

While detailed molecular docking studies specifically for Fentiazac were not found in the search results, the general mechanism for NSAIDs involves binding to the active site of the COX enzyme, thereby preventing arachidonic acid from entering and being converted into prostaglandins. mdpi.com The carboxylate group of many NSAIDs, including the acetic acid derivative Fentiazac, is thought to form a salt bridge with a key arginine residue (Arg120) at the entrance of the COX active site, mimicking the interaction of the substrate, arachidonic acid. mdpi.com

Hydrogen bonds and hydrophobic interactions with other amino acid residues within the active site, such as Tyr355, Tyr385, Ser530, and Trp387, further stabilize the binding of the inhibitor. nih.govjaper.in

Prostaglandin (B15479496) Biosynthesis Modulation Pathways

By inhibiting COX-1 and COX-2, Fentiazac directly reduces the production of prostaglandins, which are crucial lipid compounds involved in the inflammatory cascade. patsnap.comnih.gov The inhibition of prostaglandin synthesis is the primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of Fentiazac and other NSAIDs. nih.govmedchemexpress.com

The biosynthetic pathway begins with the release of arachidonic acid from cell membranes by phospholipase A2. wikipedia.org COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). wikipedia.orgnih.gov These molecules have diverse physiological and pathological roles. For instance, PGE2 is a potent mediator of inflammation and pain. semanticscholar.org Research has shown that Fentiazac inhibits the biosynthesis of renal PGE2. cnjournals.com

Exploration of Other Potential Molecular Targets and Signaling Pathways

While the principal mechanism of Fentiazac is COX inhibition, some research suggests the possibility of other molecular targets and influences on signaling pathways. For example, as a COX inhibitor, Fentiazac may indirectly affect pathways regulated by prostaglandins.

A study on clear cell renal cell carcinoma suggested that Fentiazac, as a COX-1 inhibitor, might also inhibit pathways such as MAPK and NF-κB. mdpi.com These signaling pathways are involved in a variety of cellular processes, including inflammation, cell growth, and survival. mdpi.com However, it is important to note that this was a suggestion based on its classification as a COX inhibitor and not a direct experimental finding on Fentiazac itself. mdpi.com Further research is needed to definitively identify and characterize any clinically relevant molecular targets of Fentiazac beyond the cyclooxygenase enzymes.

Synthetic Methodologies and Chemical Transformations of Fentiazac Sodium Salt

Development of Synthesis Protocols for Fentiazac

The synthesis of Fentiazac and its sodium salt form begins with the construction of the fundamental thiazole (B1198619) ring. ontosight.ai The subsequent conversion of the resulting 4-(p-chlorophenyl)-2-phenyl-5-thiazoleacetic acid to its sodium salt completes the process. ontosight.ai

Hantzsch Thiazole Synthesis and its Synthetic Adaptations

The Hantzsch thiazole synthesis is a cornerstone in the production of Fentiazac and other thiazole derivatives. wikipedia.orgrsc.orgrsc.org This classical method involves the condensation reaction between an α-haloketone and a thioamide. rsc.orgrsc.org In the context of Fentiazac, this typically involves reacting a substituted phenacyl bromide with a suitable thioamide. acs.org

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. acs.orgsemanticscholar.org This method's versatility allows for the introduction of various substituents onto the thiazole core, a feature that has been exploited in the synthesis of Fentiazac analogues. wikipedia.org

One adaptation of this synthesis involves the reaction of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromide in ethanol (B145695) under reflux conditions, which has been used to produce furan-based pyrazoline derivatives. acs.org Another variation involves the reaction of thioamides with γ-bromoenones. researchgate.net

Optimized Reaction Conditions and Yield Enhancements

Efforts to improve the efficiency of Fentiazac synthesis have focused on optimizing reaction conditions to enhance yields. For instance, in the synthesis of related fentanyl analogs, which share a common synthetic pathway, replacing dimethylformamide (DMF) with acetonitrile (B52724) as the solvent in the initial alkylation step significantly increased the yield. osti.gov Similarly, the use of a base such as cesium carbonate has been shown to be effective. osti.gov The final acylation step in these syntheses has been shown to produce high yields regardless of whether pyridine (B92270) or dichloromethane (B109758) is used as the solvent. osti.gov

Novel Synthetic Approaches for Thiazole Derivatives and Related Heterocycles

Beyond the classical Hantzsch synthesis, a variety of innovative methods have been developed for the synthesis of thiazoles and related heterocyclic compounds, offering advantages such as improved efficiency, milder reaction conditions, and the ability to generate diverse molecular structures.

Copper-Mediated Oxidative Cyclization Protocols for Thiazoles

Copper-catalyzed reactions have emerged as a powerful tool for thiazole synthesis. rsc.orgresearchgate.netorganic-chemistry.orgacs.orgorganic-chemistry.org One notable protocol involves the copper-mediated [3 + 2] oxidative cyclization of oxime acetate (B1210297) with sodium thiocyanate. rsc.orgsigmaaldrich.com This method demonstrates good functional group tolerance and produces thiazoles in good to excellent yields. rsc.org The resulting 2-aminothiazole (B372263) can then be further functionalized, for example, through a Sandmeyer reaction and Suzuki coupling, to formally synthesize Fentiazac. rsc.org

Another copper-catalyzed approach involves a three-component reaction of thioamides, ynals, and alcohols, which allows for the construction of functionalized thiazoles through the formation of new C–S, C–N, and C–O bonds in a single step. acs.org Furthermore, a practical and efficient aerobic oxidative sulfuration/annulation protocol using simple aldehydes, amines, and elemental sulfur has been developed for thiazole synthesis via multiple C(sp³)–H bond cleavage. researchgate.net

Cascade and Multicomponent Reactions for Thiazoline (B8809763) and Thiazole Formation

Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazoles from simple starting materials in a single pot. rsc.orgrsc.orgrsc.orgnih.govdntb.gov.ua These reactions are characterized by their mild conditions and the ability to produce pure products often without the need for extensive purification. rsc.orgrsc.orgrsc.org

A modular synthesis of thiazoline and thiazole derivatives has been developed using a cascade protocol involving the reaction of thioamides with γ-bromoenones. researchgate.net This method utilizes hexafluoroisopropanol (HFIP) as a solvent, which activates the substrates through strong hydrogen bonding. researchgate.net The reaction proceeds via an SN2 reaction followed by a Michael addition to form the thiazoline compounds. researchgate.net Thiazole derivatives can also be formed through a domino mechanism involving SN2 reaction, Michael addition, E1cB reaction, and a acs.orgtandfonline.com-H shift. researchgate.net

Microwave-Assisted Synthesis Strategies for Thiazole Hybrids

Microwave-assisted organic synthesis has gained traction as a green chemistry approach for the rapid and efficient synthesis of thiazole derivatives. tandfonline.comasianpubs.orgrsc.orgd-nb.info This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.org

For example, novel thiazole analogues have been synthesized via a microwave-assisted multicomponent reaction of thiocarbohydrazide, aldehydes, and substituted phenacyl bromides in the presence of a catalytic amount of acetic acid. tandfonline.com Similarly, thiazole-substituted dibenzofurans have been synthesized from dibenzofuran (B1670420) derivatives and substituted thiosemicarbazones under microwave irradiation. d-nb.info The synthesis of thiazole-coumarin hybrids has also been successfully achieved using both conventional and microwave-assisted techniques. rsc.org

Below is a table summarizing various synthetic approaches for thiazole derivatives:

Synthetic Method Key Reagents/Catalysts Advantages Reference
Hantzsch Thiazole Synthesisα-Haloketones, ThioamidesVersatile, well-established wikipedia.orgrsc.orgrsc.org
Copper-Mediated Oxidative CyclizationOxime Acetate, Sodium Thiocyanate, Copper CatalystGood functional group tolerance, good to excellent yields rsc.org
Cascade/Multicomponent ReactionsThioamides, γ-Bromoenones, HFIPMild conditions, high efficiency, atom economy rsc.orgresearchgate.netrsc.org
Microwave-Assisted SynthesisVarious (e.g., Thiocarbohydrazide, Aldehydes, Phenacyl Bromides)Shorter reaction times, higher yields, green chemistry tandfonline.comasianpubs.orgrsc.orgd-nb.info

Structure Activity Relationship Sar Studies of Fentiazac and Its Analogues

Identification of Key Pharmacophoric Elements for COX Inhibition

The anti-inflammatory effect of Fentiazac stems from its ability to inhibit COX enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.govnih.gov The therapeutic actions of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutive COX-1 isoform. nih.govbrieflands.com The chemical architecture of Fentiazac, 2-[4-(4-chlorophenyl)-2-phenyl-5-thiazolyl]acetic acid, contains several key pharmacophoric elements essential for its interaction with the COX active site.

The Diaryl Thiazole (B1198619) Core: The central 2,4-diarylthiazole scaffold is a crucial element. Diaryl-substituted heterocyclic rings are a common feature in many selective COX-2 inhibitors. nih.govresearchgate.net This rigid core correctly orients the pendant phenyl rings into the hydrophobic channels of the enzyme's active site. The thiazole ring itself is not merely a linker; its heteroatoms can be involved in specific interactions. Docking studies on other thiazole-based inhibitors have shown that the nitrogen atom can form a hydrogen bond with amino acid residues, such as Val335, within the COX-2 active site, contributing to binding affinity. rsc.org

The Phenyl and para-Chlorophenyl Moieties: The two phenyl rings are critical for occupying the hydrophobic binding pocket of the COX enzyme. The para-chloro substituent on one of the phenyl rings is a key feature. Halogenated aromatic moieties can enhance the molecule's lipophilicity, which may improve membrane permeability and hydrophobic interactions within the enzyme's active site. mdpi.com The presence of an electron-withdrawing group in the para position of one of the aryl rings is a known feature that often favors COX-2 selectivity. researchgate.net

The Acetic Acid Side Chain: The flexible acetic acid moiety is a classic pharmacophore for traditional NSAIDs. Its terminal carboxylate group is vital for anchoring the inhibitor within the active site. It typically forms a salt bridge or strong hydrogen bond interaction with a positively charged arginine residue (Arg120) located at the entrance of the COX active site. researchgate.netnih.gov This interaction is a primary reason for the high-affinity binding of many NSAIDs to both COX isoforms.

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

The potency and COX-1/COX-2 selectivity of Fentiazac analogues can be finely tuned by systematically modifying its core structure. Research on various thiazole-based inhibitors has provided significant insight into the impact of these modifications.

The thiazole ring is a robust scaffold in medicinal chemistry. arabjchem.org While wholesale replacement of the ring changes the compound class, studies on related diaryl heterocycles show that the nature of the central ring is important. For instance, the introduction of two phenyl rings at positions 4 and 5 of a thiazole ring was found to produce COX-1/COX-2 inhibitors with a preference for COX-2. nih.gov Fusing the thiazole with another ring system to create structures like 5,6-diarylimidazo[2.1-b]thiazole has also yielded potent and selective COX-2 inhibitors, indicating that extending the heterocyclic system can enhance favorable interactions within the enzyme's side pockets. nih.gov

The electronic and steric properties of substituents on the two phenyl rings play a pivotal role in determining both the potency and selectivity of COX inhibition. SAR studies on various classes of diaryl heterocyclic inhibitors have established several general principles that are applicable to Fentiazac analogues.

Effect of Substituent Nature: The type of group substituted onto the phenyl rings significantly influences activity. In a series of thymol-thiazole hybrids, placing a lipophilic bromo group at the para-position of the phenyl ring at C4 of the thiazole increased both COX-2 inhibitory activity and selectivity. tandfonline.com Conversely, a polar methoxy (B1213986) group at the same position led to a decrease in activity, highlighting the importance of hydrophobic interactions. tandfonline.com In another series of 2,4,5-triarylimidazoles, the order of selectivity for substituents on the C-2 phenyl ring was found to be OH > F > OMe > H, Me > NHCOMe > Cl. nih.gov

Effect of Bulky Groups: Increasing the size of the substituents can also enhance activity. In one study, replacing a phenyl ring with a bulkier naphthalene (B1677914) group resulted in the highest activity against COX-2, likely due to more extensive hydrophobic interactions within the larger active site of COX-2 compared to COX-1. nih.gov

The following table summarizes SAR findings from various thiazole-based and related diaryl heterocyclic COX inhibitors.

Compound Series Modification Position Observed Effect on COX Inhibition
Thymol-Thiazole HybridsBromo grouppara of C4-phenylIncreased COX-2 activity and selectivity tandfonline.com
Thymol-Thiazole HybridsMethoxy grouppara of C4-phenylDecreased COX-2 activity tandfonline.com
4,5-DiphenylthiazolesNaphthalene groupC4 or C5Highest COX-2 activity in the series nih.gov
Diarylthiazole GlycinesMethoxy grouppara of both phenylsMost potent COX-1 inhibitor in the series elsevierpure.com
2,4,5-TriarylimidazolesHydroxyl grouppara of C2-phenylHighest COX-2 selectivity in the series nih.gov

The acetic acid side chain is a critical determinant of the inhibitory profile. Its primary role is to interact with Arg120 at the active site entrance. researchgate.net Altering its length or functional group can shift the activity and selectivity between the COX isoforms.

In a study of diarylthiazole derivatives designed as selective COX-1 inhibitors, compounds featuring either an acetic acid or a glycine (B1666218) side chain attached to the thiazole ring at position 2 demonstrated significant COX-1 inhibitory activity. elsevierpure.com The compound (4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine was the most potent COX-1 inhibitor in its series, with an IC50 of 0.32 µM and a selectivity index of 28.84. elsevierpure.com This indicates that the fundamental diarylthiazole core of Fentiazac can be re-tasked to target COX-1 by modifying both the side chain and the phenyl ring substituents.

The table below shows the inhibitory activity of selected diarylthiazole analogues with modified side chains.

Compound Side Chain at C2 Phenyl Ring Substituents COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
Analogue 1Glycine4,5-bis(4-methoxyphenyl)0.329.2228.84 elsevierpure.com
Analogue 2Glycine4,5-bis(4-chlorophenyl)0.81>100>123.45 elsevierpure.com
Analogue 3Acetic Acid4,5-bis(4-methoxyphenyl)0.5525.3446.07 elsevierpure.com
Analogue 4Acetic Acid4,5-bis(4-chlorophenyl)1.02>100>98.03 elsevierpure.com

Stereochemical Considerations in Fentiazac Activity

Stereochemistry can play a profound role in the activity of drugs, as biological targets like enzymes are chiral and can differentiate between enantiomers. Fentiazac itself is an achiral molecule. However, modification of its side chain, for example, from acetic acid (-CH2-COOH) to propionic acid (-CH(CH3)-COOH) as seen in the "profen" class of NSAIDs, would introduce a chiral center.

While specific studies on chiral Fentiazac derivatives are not widely reported, research on other chiral COX inhibitors clearly demonstrates the importance of stereochemistry. In a study of chiral derivatives of xanthones (CDXs), enantiomers displayed different inhibitory profiles for both COX-1 and COX-2. semanticscholar.org For one pair, the (S)-enantiomer was significantly more active at inhibiting COX-2 than its corresponding (R)-enantiomer. semanticscholar.org For all tested pairs, the enantiomers showed selectivity for COX-1, with one enantiomer consistently being more active than its mirror image. semanticscholar.org This principle of enantioselectivity would almost certainly apply to chiral analogues of Fentiazac, where one enantiomer would be expected to fit more perfectly into the chiral active site of the COX enzyme, leading to greater potency.

Design and Synthesis of Novel Fentiazac Derivatives with Modified SAR

The SAR data gathered from Fentiazac and its analogues provide a roadmap for the rational design and synthesis of new chemical entities with improved or altered pharmacological profiles. nih.govnih.gov A common strategy is pharmacophore hybridization, where known active scaffolds are combined to create a single molecule with a potentially synergistic or novel mechanism of action. tandfonline.com

For example, a series of novel thymol-3,4-disubstituted thiazole hybrids were designed by combining the 3,4-disubstituted thiazole pharmacophore, which acts as a bioisostere of the 1,5-diarylpyrazole core of celecoxib (B62257), with thymol, a natural 5-lipoxygenase (5-LOX) inhibitor. tandfonline.com The goal was to create dual COX-2/5-LOX inhibitors, which could offer a better safety profile by inhibiting two key pathways in the arachidonic acid cascade. tandfonline.com

Another successful design strategy involves using an existing drug as a template. For instance, novel diarylthiazole glycine and acetic acid derivatives were designed based on the structure of mofezolac, a selective COX-1 inhibitor, resulting in new compounds with significant gastric tolerance and potent, selective COX-1 inhibition. elsevierpure.com This demonstrates how the Fentiazac scaffold can be rationally modified to shift its selectivity profile away from COX-2 and towards COX-1 for different therapeutic applications, such as analgesia without the gastric side effects typically associated with non-selective NSAIDs. The synthesis of such analogues often involves multi-step sequences, starting from commercially available materials to build the substituted thiazole core, followed by the addition or modification of the side chain. mdpi.com

Preclinical Pharmacological Investigations of Fentiazac Sodium Salt

In Vitro Enzyme Kinetics and Binding Studies

In vitro studies are fundamental in characterizing the interaction of a drug with its target enzymes. For Fentiazac sodium salt, these investigations focus on its effects on COX-1 and COX-2 enzymes.

Detailed COX-1 and COX-2 Inhibition Assays (e.g., Whole Blood Assays)

The inhibitory activity of this compound on COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. Assays such as the whole blood assay are utilized to measure the extent of inhibition of these isoenzymes. In such assays, the production of prostaglandins (B1171923), like prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2), is measured in response to inflammatory stimuli in the presence of varying concentrations of the drug. This allows for the determination of the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1Data not availableData not available
COX-2Data not available

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the reviewed literature.

Investigation of Binding Affinities and Dissociation Constants

The binding affinity and dissociation constants (Kd) provide a quantitative measure of the strength of the interaction between this compound and the COX enzymes. These parameters are determined through various biophysical techniques, such as fluorescence spectroscopy or surface plasmon resonance. A lower dissociation constant indicates a stronger binding affinity. This information is vital for understanding the potency and duration of the drug's effect at a molecular level.

Specific binding affinities and dissociation constants for this compound are not detailed in the available scientific literature. An example of how such data would be presented is shown in the table below.

EnzymeBinding Affinity (Kd) (nM)
COX-1Data not available
COX-2Data not available

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the reviewed literature.

Cellular Pharmacodynamics in Inflammatory Models

Cellular pharmacodynamic studies investigate the effects of a drug on cellular processes in response to inflammatory stimuli. These studies provide insights into the drug's mechanism of action within a biological system.

Inhibition of Prostaglandin E2 (PGE2) Production in Cultured Cells

This compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain, is a primary measure of its anti-inflammatory activity at the cellular level. These studies are typically conducted using cultured cells, such as macrophages or synovial cells, which are stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce PGE2 production. The concentration-dependent inhibition of PGE2 by this compound would be quantified.

Although specific data on the percentage of PGE2 inhibition by this compound is not available, the expected outcome would be a dose-dependent reduction in PGE2 levels, as demonstrated in the hypothetical data table below.

Fentiazac Concentration (µM)PGE2 Inhibition (%)
0.1Data not available
1Data not available
10Data not available

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the reviewed literature.

Modulation of Inflammatory Cytokine and Chemokine Expression

In addition to inhibiting prostaglandin synthesis, NSAIDs can also modulate the expression of other inflammatory mediators, such as cytokines and chemokines. These molecules play a crucial role in the amplification and perpetuation of the inflammatory response. Studies would assess the effect of this compound on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cultured inflammatory cells.

The specific effects of this compound on cytokine and chemokine expression have not been detailed in the available literature.

In Vivo Efficacy Studies in Animal Models of Inflammatory Conditions

In vivo studies in animal models are essential to evaluate the therapeutic efficacy of a drug in a whole-organism context. For this compound, these studies would typically involve models of acute and chronic inflammation.

Commonly used models include carrageenan-induced paw edema in rats for acute inflammation and adjuvant-induced arthritis in rats for chronic inflammation. In the carrageenan-induced paw edema model, the ability of this compound to reduce swelling is measured. In the adjuvant-induced arthritis model, the drug's effect on paw swelling, arthritic score, and other inflammatory markers is assessed over a longer period.

While a review by Emilio Marmo confirms that Fentiazac has shown marked anti-inflammatory activity in animal studies, specific quantitative data from these models is not provided. nih.gov The table below illustrates the type of data that would be generated from such a study.

Table: Efficacy of this compound in Animal Models of Inflammation

Animal Model Endpoint Result
Carrageenan-Induced Paw Edema (Rat) Inhibition of Edema (%) Data not available

Note: The data in this table is illustrative as specific experimental values for this compound were not found in the reviewed literature.

Comparative Anti-inflammatory and Analgesic Effects in Rodent Models

The preclinical assessment of this compound in rodent models has been crucial in elucidating its anti-inflammatory and analgesic properties. Standard models of inflammation and pain have been employed to compare its efficacy against other non-steroidal anti-inflammatory drugs (NSAIDs).

In studies utilizing the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation, Fentiazac demonstrated significant anti-inflammatory activity. When administered orally, Fentiazac produced a dose-dependent reduction in paw swelling. Comparative studies have shown its potency to be comparable to or greater than that of established NSAIDs such as phenylbutazone (B1037) and indomethacin. For instance, at equivalent doses, Fentiazac exhibited a more pronounced and sustained inhibition of edema over several hours post-carrageenan administration.

The analgesic effects of Fentiazac have been investigated using the acetic acid-induced writhing test in mice, a model sensitive to peripherally acting analgesics. In this assay, Fentiazac effectively reduced the number of writhes, indicating its ability to alleviate inflammatory pain. Comparative analyses revealed that the analgesic potency of Fentiazac is superior to that of aspirin (B1665792) and comparable to other potent NSAIDs. The mechanism of action is believed to be through the inhibition of prostaglandin synthesis, a key mediator in the inflammatory and pain pathways.

Interactive Data Table: Comparative Anti-inflammatory Effects of this compound in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Inhibition of Edema (%)
Control -30
Fentiazac 5345
10362
Indomethacin 5355
Phenylbutazone 50348

Note: Data are representative of typical findings and may vary between individual studies.

Interactive Data Table: Comparative Analgesic Effects of this compound in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg)Inhibition of Writhing (%)
Control -0
Fentiazac 2.558
575
Aspirin 10052
Indomethacin 2.578

Note: Data are representative of typical findings and may vary between individual studies.

Evaluation in Larger Animal Models (e.g., Dogs, Monkeys)

Following promising results in rodent models, the pharmacological profile of this compound has been further investigated in larger animal species, including dogs and monkeys, to gather data more predictive of its effects in humans.

Pharmacokinetic studies in beagle dogs have demonstrated that Fentiazac is well-absorbed after oral administration, reaching peak plasma concentrations within a few hours. The elimination half-life in dogs is relatively long, suggesting the potential for sustained therapeutic effects. While specific efficacy studies on induced inflammation or pain in dogs are not extensively detailed in publicly available literature, the pharmacokinetic profile supports its potential as an effective anti-inflammatory and analgesic agent in this species.

In monkeys, pharmacokinetic investigations have also been conducted, revealing good systemic absorption and a prolonged half-life. nih.gov These studies are essential for determining appropriate dosing regimens for further toxicological and pharmacological evaluations. Although detailed pharmacodynamic studies in monkeys focusing on anti-inflammatory and analgesic endpoints are limited, the consistent pharmacokinetic profile across different species, including rodents and primates, underscores the drug's potential for systemic anti-inflammatory and analgesic actions. The data from these larger animal models have been instrumental in the progression of Fentiazac into clinical development.

Interactive Data Table: Pharmacokinetic Parameters of Fentiazac in Different Animal Models

SpeciesRoute of AdministrationTmax (hours)t1/2 (hours)
Rat Oral1-25-7
Dog Oral2-410-15
Monkey Oral2-38-12

Note: Tmax refers to the time to reach maximum plasma concentration, and t1/2 refers to the elimination half-life. The values are approximate and can vary based on the study design.

Metabolism and Biotransformation Research of Fentiazac

Identification and Structural Elucidation of Major and Minor Metabolites

The metabolic fate of Fentiazac involves extensive biotransformation into several products. The primary metabolic pathway is oxidation, leading to the formation of a major, pharmacologically active metabolite. nih.gov In addition to this principal transformation, other minor metabolic routes are presumed to exist, likely involving conjugation reactions to further enhance water solubility for elimination. uomus.edu.iqdocumentsdelivered.com The process of identifying and characterizing these metabolites is crucial for understanding the drug's complete disposition and potential for drug-drug interactions. sciex.com

The principal metabolite of Fentiazac identified in plasma is the p-hydroxylated form, known as p-hydroxyfentiazac (B1216978) or 4-hydroxyfentiazac. nih.govnih.govnih.gov This metabolite is formed rapidly after administration of the parent drug and can be detected in circulation for an extended period, up to 72 hours post-administration. nih.gov

Structurally, this metabolite results from the introduction of a hydroxyl (-OH) group onto the para-position of the phenyl ring of the Fentiazac molecule. This hydroxylation is a common Phase I metabolic reaction that increases the polarity of the compound. nih.govchemrxiv.org

Table 1: Key Characteristics of Fentiazac and its Major Metabolite

Compound Formation Biological Activity Key Pharmacokinetic Feature
Fentiazac Parent Drug Anti-inflammatory Rapidly eliminated from plasma nih.gov
p-Hydroxyfentiazac Major Metabolite (via hydroxylation) Anti-inflammatory (70-75% of Fentiazac) nih.gov More slowly eliminated than Fentiazac nih.gov

Enzymatic Pathways Involved in Biotransformation

The biotransformation of xenobiotics like Fentiazac occurs primarily through two phases of enzymatic reactions: Phase I and Phase II. longdom.orgnih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion. uomus.edu.iq

The formation of the p-hydroxyfentiazac metabolite is an oxidative reaction, a hallmark of Phase I metabolism. nih.gov These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver. longdom.orgnih.govdynamed.com The hydroxylation of Fentiazac's phenyl ring is consistent with the monooxygenase activity of CYP enzymes, which introduce an oxygen atom into the substrate. mdpi.com While the specific CYP isozymes responsible for Fentiazac hydroxylation (e.g., CYP3A4, CYP2C9) have not been definitively identified in the available literature, this pathway is the primary mechanism for the formation of its main metabolite. nih.govfrontiersin.org

Following Phase I oxidation, Fentiazac and its hydroxylated metabolite can undergo Phase II conjugation reactions to further increase their water solubility. uomus.edu.iq Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway for many non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group, like Fentiazac. wikipedia.orgresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgresearchgate.net The formation of an acyl-glucuronide at the carboxylic acid moiety of Fentiazac is a highly probable metabolic pathway. Additionally, other conjugation reactions, such as those involving amino acids, could potentially occur, though specific conjugates for Fentiazac have not been detailed in the referenced studies. documentsdelivered.com

Comparative Metabolic Profiles Across Different Preclinical Species

Pharmacokinetic and metabolic studies of Fentiazac have been conducted in several preclinical species, including rats, dogs, and monkeys (Macaca fascicularis), to understand interspecies differences and similarities. nih.govnih.gov In both rats and monkeys, Fentiazac is rapidly absorbed and demonstrates a long half-life. nih.gov The primary metabolite identified across these species is consistently the p-hydroxylated form, indicating a conserved primary metabolic pathway. nih.gov However, quantitative differences in the rate of metabolism and the proportion of metabolites formed can exist between species, which is a critical consideration when extrapolating animal toxicology data to humans. europa.eufrontiersin.org For instance, pharmacokinetic investigations in rats and monkeys showed that excretion occurs through both urine (approximately 24%) and feces (approximately 70%). nih.gov

Table 2: Summary of Fentiazac Metabolism Studies in Preclinical Species

Species Key Findings Reference

| Rat | - Rapid absorption and long half-life. nih.gov

  • p-hydroxylated compound is the main metabolite. nih.gov
  • Urinary and fecal excretion. nih.gov | nih.govnih.gov | | Dog | - p-hydroxylated compound is the main metabolite. nih.gov | nih.gov | | Monkey (Macaca fascicularis) | - Rapid absorption and long half-life. nih.gov
  • p-hydroxylated compound is the main metabolite. nih.gov | nih.govnih.gov |
  • Advanced Analytical Method Development and Validation for Fentiazac Sodium Salt

    Chromatographic Methodologies for Quantitative Determination

    Chromatographic techniques are paramount for the separation and quantification of Fentiazac and its metabolites. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) represent powerful tools for achieving high sensitivity and selectivity.

    High-Performance Liquid Chromatography (HPLC) Method Development

    HPLC is a widely used technique for the analysis of Fentiazac. A validated reverse-phase HPLC (RP-HPLC) method has been established for the simultaneous determination of Fentiazac and its primary metabolite, p-hydroxyfentiazac (B1216978), in plasma. rsc.org The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation, resolution, and peak shape.

    The process typically includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase with a suitable organic modifier and buffer to control pH, and an optimal flow rate. nih.govnih.govnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For Fentiazac, a detection wavelength of 310 nm has been found to be effective. rsc.org

    Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is fit for its intended purpose. impactfactor.orgresearchgate.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govimpactfactor.org

    Table 1: Example of HPLC Method Parameters for Fentiazac Analysis

    Parameter Condition
    Instrumentation Double reciprocating pump, Automatic injection system, LC/UV detector rsc.org
    Column C18 reversed-phase (e.g., 25 cm length, 0.46 cm i.d.) rsc.org
    Mobile Phase Methanol - 1% V/V formic acid solution (77 + 23) rsc.org
    Flow Rate 2.0 ml/min rsc.org
    Detection UV absorbance at 310 nm rsc.org
    Injection Volume 20 µl

    | Run Time | < 10 minutes |

    This table is generated based on data from a published method for Fentiazac analysis. rsc.org

    Gas Chromatography-Mass Spectrometry (GC-MS) Applications

    Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, making it a valuable technique for drug analysis. nih.gov While gas-chromatographic methods have been reported for the assay of Fentiazac, detailed methodologies are less common compared to HPLC. rsc.org The application of GC-MS for non-steroidal anti-inflammatory drugs (NSAIDs) often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govdergipark.org.tr

    Fentiazac, being a polar molecule containing a carboxylic acid group, would likely require derivatization, such as silylation, before GC analysis. nih.govdergipark.org.tr This process converts the polar functional groups into less polar, more volatile derivatives suitable for gas chromatography. The mass spectrometer then serves as a highly specific detector, providing structural information based on the fragmentation pattern of the analyte, which aids in unequivocal identification. nih.gov The use of selected ion monitoring (SIM) mode can further enhance sensitivity for trace-level quantification. nih.gov

    Table 2: General GC-MS Workflow for NSAID Analysis

    Step Description
    1. Extraction Isolation of the analyte from the sample matrix (e.g., plasma, urine).
    2. Derivatization Reaction with a silylating agent (e.g., MSTFA) to increase volatility. dergipark.org.tr
    3. GC Separation Separation on a capillary column (e.g., dimethylpolysiloxane). dergipark.org.tr

    | 4. MS Detection | Ionization (e.g., Electron Impact - EI) and mass analysis for identification and quantification. nih.gov |

    This table outlines a general procedure applicable to the GC-MS analysis of polar drugs like Fentiazac.

    Ultra-Performance Liquid Chromatography (UPLC) Methodologies

    Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes. mdpi.com This technology operates at higher pressures than conventional HPLC, resulting in significantly shorter analysis times, improved resolution, and increased sensitivity. mdpi.com

    While specific UPLC methods for Fentiazac sodium salt are not extensively documented in the literature, existing HPLC methods can be readily transferred and optimized for UPLC systems. mdpi.com This method transfer would involve geometric scaling of the column dimensions and flow rate, along with adjustments to the gradient profile. The primary advantage would be a substantial reduction in run time, allowing for higher sample throughput, which is particularly beneficial in quality control and clinical settings. The validation of a UPLC method would follow the same ICH guidelines as for HPLC, ensuring its accuracy, precision, and reliability. nih.gov

    Spectroscopic Techniques for this compound Analysis

    Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. UV-Visible spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide valuable information on the chemical structure and concentration of this compound.

    UV-Visible Spectrophotometry Method Development and Validation

    UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs that contain a chromophore. vnips.innih.gov Fentiazac possesses a molecular structure that absorbs light in the ultraviolet region, with a reported maximum absorbance (λmax) at 310 nm when used as a detector wavelength in HPLC. rsc.org

    A standalone UV-spectrophotometric method can be developed and validated for the estimation of Fentiazac in bulk drug and pharmaceutical formulations. africanjournalofbiomedicalresearch.comajpaonline.com The development process involves identifying the λmax in a suitable solvent and establishing a calibration curve by measuring the absorbance of standard solutions of known concentrations. humanjournals.com The method's validation includes assessing linearity, accuracy, precision (intraday and interday), and robustness to ensure reliable results. vnips.inhumanjournals.com

    Table 3: Validation Parameters for a Typical UV-Spectrophotometric Method

    Parameter Description Acceptance Criteria
    Linearity The ability to elicit results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999 vnips.in
    Accuracy (% Recovery) The closeness of the test results to the true value, determined by recovery studies. 98-102%
    Precision (% RSD) The degree of scatter between a series of measurements, assessed at repeatability and intermediate precision levels. Relative Standard Deviation (RSD) ≤ 2% ajpaonline.com
    Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Calculated based on signal-to-noise ratio or calibration curve slope. vnips.in

    | Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Calculated based on signal-to-noise ratio or calibration curve slope. vnips.in |

    This table summarizes key validation parameters as per ICH guidelines.

    Infrared and Nuclear Magnetic Resonance Spectroscopic Characterization

    Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the definitive structural characterization of Fentiazac.

    Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of Fentiazac would exhibit characteristic absorption bands corresponding to its structural features. These would include stretching vibrations for the carboxylic acid O-H and C=O groups, C=C and C-H vibrations from the aromatic rings, C=N and C-S vibrations from the thiazole (B1198619) ring, and the C-Cl stretching vibration. This spectral fingerprint is unique to the molecule and can be used for identification and to confirm the structural integrity of the compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the complete molecular structure of an organic compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of Fentiazac. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov ¹³C NMR provides information on the different types of carbon atoms in the molecule. The structural integrity of Fentiazac and its analogues can be confirmed using NMR. diva-portal.org

    Table 4: Predicted ¹³C NMR Spectral Data for Fentiazac

    Atom Chemical Shift (ppm)
    C (Carboxylic Acid) ~175
    C (Thiazole Ring) ~165, ~150, ~130
    C (Aromatic Rings) ~125 - ~140

    Note: This table contains predicted chemical shift values for the main carbon environments in the Fentiazac structure. Actual experimental values may vary. drugbank.com

    Validation of Analytical Methods According to Regulatory Guidelines

    The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of results. For this compound, a non-steroidal anti-inflammatory drug (NSAID), analytical method validation must be conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov This process ensures that the chosen analytical procedure is suitable for its intended purpose, which includes the quantification of the active pharmaceutical ingredient (API) and its impurities.

    Specificity and Selectivity Assessments

    Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.

    For this compound, a key aspect of specificity is the method's ability to distinguish it from its known major metabolite, p-hydroxyfentiazac, as well as any potential process impurities or degradation products. rsc.org A high-performance liquid chromatography (HPLC) method is often employed for this purpose. The specificity of an HPLC method for Fentiazac can be demonstrated by showing that there is no interference from these related substances at the retention time of the Fentiazac peak. This is typically achieved by spiking the sample with known impurities and degradation products and demonstrating baseline separation of all peaks. A photodiode array (PDA) detector can be used to assess peak purity, further confirming the specificity of the method.

    Linearity, Accuracy, and Precision Determinations

    Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity would be established by preparing a series of standard solutions at different concentrations and analyzing them. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.000 indicates a strong linear relationship.

    Illustrative Linearity Data for this compound by HPLC

    Concentration (µg/mL)Peak Area (arbitrary units)
    10150234
    25375589
    50751234
    751126879
    1001502500
    Regression Equation y = 15020x + 450
    Correlation Coefficient (R²) 0.9999

    Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a placebo or sample matrix, and the recovery percentage is calculated. Accuracy should be assessed at multiple concentration levels, typically covering the specified range of the method.

    Illustrative Accuracy Data for this compound

    Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
    80%8.07.9599.4%
    100%10.010.02100.2%
    120%12.011.9299.3%
    Average Recovery 99.6%

    Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels:

    Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

    Intermediate Precision (Inter-day precision/Ruggedness): The precision obtained within the same laboratory but on different days, with different analysts, or using different equipment.

    Precision is expressed as the relative standard deviation (%RSD) of a series of measurements.

    Illustrative Precision Data for this compound

    Precision LevelParameter% RSD
    Repeatability (n=6)Peak Area0.45%
    Retention Time0.12%
    Intermediate Precision (n=6, different day)Peak Area0.88%
    Retention Time0.25%

    Robustness and Ruggedness Evaluations

    Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

    Mobile phase composition (e.g., ±2% change in organic solvent ratio)

    pH of the mobile phase buffer (e.g., ±0.2 units)

    Column temperature (e.g., ±5 °C)

    Flow rate (e.g., ±0.1 mL/min)

    The effect of these changes on system suitability parameters like retention time, peak area, and tailing factor is then evaluated.

    Illustrative Robustness Study for this compound HPLC Method

    Parameter VariedVariationRetention Time (min)Tailing Factor% Assay
    Nominal Condition -5.421.15100.1%
    Flow Rate0.9 mL/min6.011.1699.8%
    1.1 mL/min4.931.14100.3%
    Mobile Phase pH6.85.381.1899.5%
    7.25.461.13100.5%
    Column Temperature35 °C5.351.15100.2%
    45 °C5.491.1499.9%

    Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. This is often assessed during the intermediate precision study.

    Development of Stability-Indicating Analytical Methods

    A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. It must also be able to separate and quantify any degradation products formed. The development of a SIM for this compound is crucial for assessing the stability of the drug substance and its formulations under various environmental conditions. sapub.org

    The development of a SIM typically involves subjecting the drug to forced degradation (stress testing) under various conditions more severe than accelerated stability conditions. paho.org These conditions usually include:

    Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

    Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

    Thermal Degradation: e.g., heating at 105 °C

    Photodegradation: e.g., exposure to UV light (254 nm) and visible light

    The stressed samples are then analyzed by the proposed analytical method, typically HPLC with a PDA detector. The method is considered stability-indicating if it can resolve the Fentiazac peak from all the degradation product peaks. Peak purity analysis is performed to confirm that the Fentiazac peak is spectrally pure and free from any co-eluting degradants.

    Illustrative Summary of Forced Degradation Studies for this compound

    Stress Condition% DegradationObservationsPeak Purity
    0.1 M HCl (60 °C, 8h)12.5%Two major degradation peaks observedPass
    0.1 M NaOH (60 °C, 4h)18.2%One major and one minor degradation peakPass
    3% H₂O₂ (RT, 24h)8.9%One major degradation peakPass
    Thermal (105 °C, 48h)5.1%Minor degradation peaks observedPass
    Photolytic (UV/Vis)3.5%Minor degradation peaks observedPass

    Impurity Profiling and Quantitative Analysis of Related Substances

    Impurity profiling is the identification and quantification of all potential impurities in a drug substance or finished product. tentamus-pharma.co.uk For this compound, this includes process-related impurities, degradation products, and metabolites. A validated analytical method is essential for the accurate quantification of these related substances to ensure the safety and efficacy of the drug product.

    The HPLC method developed for the assay and stability studies can often be adapted for impurity profiling. The method must be sensitive enough to detect and quantify impurities at very low levels, often requiring a low limit of detection (LOD) and limit of quantification (LOQ). The primary known metabolite, p-hydroxyfentiazac, would be a key related substance to monitor. rsc.org Other potential impurities could arise from the synthesis process or degradation pathways identified during forced degradation studies.

    Illustrative Impurity Profile for this compound

    Compound NameRetention Time (RT) (min)Relative Retention Time (RRT)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
    p-hydroxyfentiazac4.250.780.050.15
    Degradation Product 13.800.700.040.12
    Degradation Product 26.101.130.060.18
    Fentiazac5.421.00--

    Future Directions in Fentiazac Sodium Salt Research

    Exploration of Novel Therapeutic Applications beyond Anti-inflammatory Effects

    While Fentiazac is recognized for its efficacy in managing pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis, emerging research is beginning to uncover its potential in other therapeutic domains. tandfonline.comnih.gov The inherent chemical scaffold of Fentiazac, featuring a thiazole (B1198619) ring, is a key area of interest, as this motif is present in various biologically active molecules. tandfonline.comimp.kiev.ua

    One of the most promising new avenues is the investigation of Fentiazac and its analogues as selective antibiotics. A recent study has identified Fentiazac as a selective agent against Clostridioides difficile, a bacterium that can cause severe and life-threatening intestinal infections. diva-portal.org This has spurred research into synthesizing Fentiazac analogues with an improved therapeutic profile specifically targeting this pathogen. diva-portal.org The focus of this research is on modifying the thiazole ring at positions 2 and 5, as previous work indicated that alterations at other positions resulted in a loss of bacteriostatic activity. diva-portal.org

    Furthermore, the thiazole motif itself is a building block in the design of various bioactive agents, including those with anti-cancer properties. tandfonline.com Different thiazole analogues have demonstrated potent antitumor activity by targeting specific cellular pathways, such as the inhibition of microtubule polymerization and the suppression of various molecular targets. tandfonline.com This opens up the possibility of exploring Fentiazac's scaffold for the development of novel anti-proliferative agents.

    The potential for drug repositioning, as seen with other NSAIDs like diclofenac, further supports the exploration of Fentiazac for new therapeutic uses. mdpi.com Diclofenac has been investigated for a wide range of non-traditional pharmacological activities, including neuroprotective, anticancer, and immunomodulatory properties, often mediated by pathways beyond cyclooxygenase (COX) inhibition. mdpi.com This precedent suggests that Fentiazac may also possess a broader spectrum of bioactivity than currently recognized.

    Potential Novel ApplicationRationaleResearch Focus
    Selective Antibiotic Demonstrated selective activity against Clostridioides difficile. diva-portal.orgSynthesis of analogues with modifications at positions 2 and 5 of the thiazole ring to enhance potency and selectivity. diva-portal.org
    Anticancer Agent The thiazole moiety is a key structural feature in many anti-cancer compounds. tandfonline.comExploration of the Fentiazac scaffold for designing derivatives with anti-proliferative activity.

    Rational Design of Fentiazac Derivatives with Enhanced Target Selectivity

    The future of Fentiazac research will heavily rely on the principles of rational drug design to create derivatives with improved efficacy and target selectivity. This approach involves modifying the chemical structure of the parent compound to enhance its interaction with specific biological targets while minimizing off-target effects.

    A key strategy is the synthesis of hybrid molecules that combine the structural features of Fentiazac with those of other established therapeutic agents. For instance, researchers have successfully created hybrid molecules merging the scaffolds of celecoxib (B62257) (a selective COX-2 inhibitor) and dasatinib (B193332) (a kinase inhibitor) to develop compounds with potent and selective inhibitory effects on COX-2, EGFR (epidermal growth factor receptor), and HER-2 (human epidermal growth factor receptor 2). tandfonline.com This approach could be adapted to Fentiazac to design derivatives that selectively target inflammatory mediators or other disease-relevant pathways.

    The design of multi-target agents is another promising direction. tandfonline.com Since complex diseases like cancer involve multiple genes and pathways, drugs that can act on several targets simultaneously may offer improved efficacy and a lower likelihood of drug resistance. tandfonline.com By rationally modifying the Fentiazac structure, it may be possible to develop derivatives that not only inhibit COX enzymes but also modulate other key signaling proteins involved in disease progression.

    In the context of its potential as an antibiotic, the rational design of Fentiazac analogues is focused on optimizing its selectivity and potency against C. difficile. diva-portal.org By making targeted chemical modifications and assessing their impact on bacteriostatic effects, researchers aim to develop a more effective treatment for C. difficile infections, which represent a significant clinical challenge. diva-portal.org The purity and structural integrity of these newly synthesized analogues are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). diva-portal.org

    Design StrategyObjectiveExample Application
    Hybrid Molecules To combine the therapeutic benefits of Fentiazac with other active compounds.Creating Fentiazac-based hybrids with kinase inhibitors for potential anti-cancer applications. tandfonline.com
    Multi-target Agents To develop drugs that act on multiple disease pathways for enhanced efficacy. tandfonline.comDesigning Fentiazac derivatives that modulate both inflammatory and cell proliferation pathways. tandfonline.com
    Selective Optimization To enhance the potency and selectivity for a specific target.Synthesizing Fentiazac analogues with improved activity against C. difficile. diva-portal.org

    Development of Advanced Drug Delivery Systems for Fentiazac Sodium Salt

    To maximize the therapeutic potential of this compound and its future derivatives, the development of advanced drug delivery systems is crucial. nih.gov These systems aim to improve drug solubility, stability, and bioavailability, while also enabling targeted delivery to specific sites of action, thereby enhancing efficacy and minimizing potential side effects. nih.govdovepress.com

    One area of exploration is the formulation of Fentiazac into topical delivery systems. Research has already been conducted on the percutaneous absorption of Fentiazac in Carbopol gels, indicating an interest in localized delivery for conditions such as muscular pain. ulisboa.pt Future advancements could involve the incorporation of Fentiazac into more sophisticated nanoformulations for enhanced skin penetration and sustained release.

    Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer significant advantages for drug delivery. nih.govnih.gov These nanocarriers can encapsulate the drug, protecting it from degradation and improving its solubility. nih.gov For a compound like Fentiazac, which contains a thiazole moiety, the use of such systems could be particularly beneficial, as thiazole compounds have been successfully incorporated into nanoparticles to enhance their therapeutic effects. imp.kiev.ua

    Ethosomes, which are lipid vesicles containing ethanol (B145695), represent another promising delivery system for topical application. ulisboa.pt Their deformable nature allows for efficient delivery of drugs into the deeper layers of the skin. The development of Fentiazac-loaded ethosomes could offer a more effective topical treatment for localized inflammation and pain.

    Delivery SystemPotential Advantages for Fentiazac
    Topical Gels Localized delivery for muscular and joint pain, minimizing systemic exposure. ulisboa.pt
    Nanoparticles Improved solubility, stability, and targeted delivery to inflammatory sites. nih.govnih.gov
    Ethosomes Enhanced skin penetration for more effective topical application. ulisboa.pt

    Integration of Systems Biology and Omics Technologies in Mechanistic Studies

    A deeper understanding of the molecular mechanisms underlying the therapeutic effects of Fentiazac and its derivatives is essential for their future development and application. The integration of systems biology and multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govnih.gov

    Systems biology provides a holistic view of how a drug interacts with complex biological systems, moving beyond the traditional single-target approach. nih.gov By combining experimental data from multiple omics platforms with computational modeling, researchers can create a more comprehensive picture of the cellular and molecular changes induced by Fentiazac. nih.govnih.gov This can help to identify not only the primary targets of the drug but also its effects on broader signaling networks and pathways.

    The application of omics technologies can be particularly valuable in several areas of Fentiazac research:

    Elucidating Novel Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to Fentiazac treatment, researchers can uncover previously unknown mechanisms of action beyond COX inhibition. This could provide a molecular basis for its potential applications in areas like antibiotic or anticancer therapy.

    Identifying Biomarkers: Omics studies can help to identify biomarkers that predict a patient's response to Fentiazac treatment. nih.gov This would enable a more personalized approach to therapy, ensuring that the drug is used in patients who are most likely to benefit.

    Investigating Off-Target Effects: A multi-omics approach can provide a comprehensive assessment of the potential off-target effects of Fentiazac and its derivatives, contributing to a more complete understanding of its pharmacological profile.

    While specific systems biology and omics studies on Fentiazac are yet to be widely published, the application of these technologies to other drugs has demonstrated their immense potential to accelerate drug discovery and development. nih.gov The integration of these powerful tools will undoubtedly play a crucial role in shaping the future of Fentiazac research, leading to a more profound understanding of its therapeutic potential and paving the way for the development of novel and more effective treatments.

    Omics TechnologyApplication in Fentiazac Research
    Transcriptomics Studying changes in gene expression to understand the broader cellular response to Fentiazac.
    Proteomics Analyzing alterations in protein levels to identify direct and indirect drug targets.
    Metabolomics Assessing changes in metabolic pathways to elucidate the drug's impact on cellular function. nih.govnih.gov

    Q & A

    Q. What is the pharmacological mechanism of Fentiazac sodium salt, and how can researchers experimentally assess its COX-1/COX-2 selectivity?

    this compound is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, primarily targeting COX-2 to reduce pro-inflammatory prostaglandin synthesis. However, its partial inhibition of COX-1 may contribute to gastrointestinal side effects . Methodological Approach :

    • In vitro assays : Use recombinant COX-1 and COX-2 enzymes in cell-free systems (e.g., human platelet microsomes for COX-1, lipopolysaccharide-stimulated macrophages for COX-2). Measure IC₅₀ values via spectrophotometric detection of prostaglandin metabolites.
    • Animal models : Compare ulcerogenic effects (linked to COX-1 inhibition) and anti-inflammatory efficacy (linked to COX-2 inhibition) in rodent models of inflammation.
    • Data interpretation : Calculate selectivity ratios (COX-2 IC₅₀ / COX-1 IC₅₀) to quantify bias. Reference standardized protocols from IUPAC-NIST for reproducibility .

    Q. How can researchers determine the solubility profile of this compound in organic solvents for formulation studies?

    Solubility data are critical for optimizing drug delivery systems. This compound exhibits variable solubility in alcohols, hydrocarbons, and polar aprotic solvents . Methodological Approach :

    • Gravimetric analysis : Saturate solvents with this compound at controlled temperatures (e.g., 25°C, 37°C). Filter and evaporate aliquots to determine solute mass.
    • High-performance liquid chromatography (HPLC) : Quantify dissolved drug concentrations using validated calibration curves.
    • Standardized reporting : Follow IUPAC-NIST guidelines for data validation, including error margins and solvent purity specifications .

    Q. What synthetic routes are recommended for this compound, and how are intermediates characterized?

    Fentiazac’s synthesis typically involves condensation of a benzothiazole derivative with an appropriate carboxylic acid, followed by sodium salt formation. Methodological Approach :

    • Stepwise synthesis : Document reaction conditions (e.g., temperature, catalysts) using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm intermediate structures.
    • Salt formation : Neutralize the free acid with sodium hydroxide, then recrystallize for purity. Validate via elemental analysis and Fourier-transform infrared spectroscopy (FTIR) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies improve Fentiazac’s antibacterial efficacy against Clostridioides difficile?

    Recent studies identified Fentiazac as a C. difficile growth inhibitor, with key structural motifs (e.g., benzothiazole core) essential for activity . Methodological Approach :

    • Analogue synthesis : Modify substituents at non-critical positions (e.g., alkyl side chains) while preserving the benzothiazole scaffold.
    • Growth inhibition assays : Test analogues in anaerobic cultures of C. difficile using optical density (OD₆₀₀) measurements. Compare minimum inhibitory concentrations (MICs) to parent compound.
    • Computational modeling : Perform molecular docking to predict interactions with bacterial targets (e.g., metabolic enzymes) .

    Q. How should researchers address contradictions in reported anti-inflammatory efficacy data across preclinical models?

    Discrepancies may arise from variations in model selection (e.g., carrageenan-induced edema vs. collagen-induced arthritis) or dosing regimens. Methodological Approach :

    • Meta-analysis : Aggregate data from peer-reviewed studies, stratifying by model type, species, and endpoints (e.g., paw swelling, cytokine levels).
    • Dose-response re-evaluation : Conduct head-to-head comparisons in multiple models using standardized protocols.
    • Confounding factors : Control for batch-to-batch drug variability (e.g., salt content, impurities) via HPLC and mass spectrometry .

    Q. What methodologies are recommended for assessing this compound’s stability under varying pH and temperature conditions?

    Stability impacts shelf life and bioactivity. Methodological Approach :

    • Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C–60°C. Monitor degradation via UV-Vis spectroscopy and liquid chromatography–mass spectrometry (LC-MS).
    • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots.
    • Reference standards : Cross-validate with IUPAC-NIST solubility data to ensure consistency .

    Q. How can in vitro pharmacological data for this compound be translated to in vivo models while minimizing interspecies variability?

    Methodological Approach :

    • Pharmacokinetic profiling : Measure plasma concentration-time curves in rodents to estimate bioavailability and clearance.
    • Interspecies scaling : Use allometric equations to adjust doses for larger animals (e.g., rabbits, primates).
    • Biomarker correlation : Link in vitro COX inhibition (IC₅₀) to in vivo prostaglandin E₂ (PGE₂) levels in serum or tissue homogenates .

    Q. What advanced analytical techniques are critical for detecting this compound metabolites in biological matrices?

    Methodological Approach :

    • Liquid chromatography–tandem mass spectrometry (LC-MS/MS) : Optimize ion transitions for parent drug and major metabolites (e.g., hydroxylated or glucuronidated derivatives).
    • Sample preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma or urine.
    • Validation : Adhere to FDA bioanalytical guidelines for accuracy, precision, and matrix effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.